molecular formula C12H11BO2 B1270766 3-Biphenylboronic acid CAS No. 5122-95-2

3-Biphenylboronic acid

Cat. No. B1270766
CAS RN: 5122-95-2
M. Wt: 198.03 g/mol
InChI Key: GOXICVKOZJFRMB-UHFFFAOYSA-N
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Description

3-Biphenylboronic Acid is a fluorescent boronic acid useful for sensitive detection of sugars in water . It is also known by other names such as (3-Phenylphenyl)boronic acid, 3-Phenylbenzeneboronic acid, and 3- (Dihydroxyboryl)-1,1’-biphenyl .


Synthesis Analysis

The synthesis of 3-Biphenylboronic Acid involves a detailed experimental and computational analysis of Bpin and structurally related boronic esters . This process allows the determination of three different steric parameters for the Bpin group: the A-value, ligand cone angle, and percent buried volume .


Molecular Structure Analysis

The molecular formula of 3-Biphenylboronic Acid is C6H5C6H4B(OH)2 . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .


Chemical Reactions Analysis

3-Biphenylboronic Acid is a reactant involved in coupling with potassium cyanate, quinones, or fluorous tagged N-hydroxyphthalimide and direct C-H arylation of electron-deficient heterocycles .


Physical And Chemical Properties Analysis

3-Biphenylboronic Acid has a molecular weight of 198.03 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .

Scientific Research Applications

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

(3-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXICVKOZJFRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370206
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Biphenylboronic acid

CAS RN

5122-95-2
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyl boronic acid (1) (106.2 g, 871.4 mmol), 3-bromophenylboronic acid (2) (35.0 g, 174.2 mmol), palladium acetate (9.8 g, 4.357 mmol), triphenylphosphine (4.64 g, 17.4 mmol), and 2M K2CO3 aqueous solution (470 ml) were added to 950 mL of dimethoxyethane and refluxed for 17 hours. The mixture was cooled to room temperature and the aqueous layer was separated from the organic layer. The aqueous layer was then extracted twice with 200 mL of ethyl acetate. The organic layers were combined and washed with brine and dried over magnesium sulfate. The solids were removed by vacuum filtration and the organic solvent evaporated to the crude product. The crude product was purified by Kugelehor distillation to give of 3 (30 g, 86.7%).
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Yield
86.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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